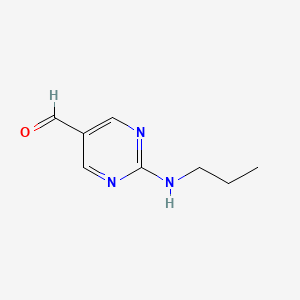

2-(Propylamino)pyrimidine-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(propylamino)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-2-3-9-8-10-4-7(6-12)5-11-8/h4-6H,2-3H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTAUWPTFJUTKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650938 | |

| Record name | 2-(Propylamino)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959238-95-0 | |

| Record name | 2-(Propylamino)-5-pyrimidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959238-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Propylamino)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Propylamino)pyrimidine-5-carbaldehyde

This guide provides a comprehensive overview of a strategic and efficient synthesis pathway for 2-(propylamino)pyrimidine-5-carbaldehyde, a heterocyclic compound of interest for researchers, medicinal chemists, and professionals in drug development. The pyrimidine scaffold is a cornerstone in numerous biologically active molecules, and the functionalization with an amino group and a reactive carbaldehyde at specific positions offers a versatile platform for further molecular exploration.[1][2] This document details the underlying chemical principles, step-by-step experimental protocols, and critical considerations for the successful synthesis of this target molecule.

Introduction: The Significance of Functionalized Pyrimidines

The pyrimidine ring is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically significant molecules, including nucleic acids.[3] The introduction of various functional groups onto the pyrimidine core allows for the fine-tuning of its physicochemical properties and biological activity. Specifically, the presence of an amino substituent at the 2-position and a carbaldehyde at the 5-position creates a molecule with significant potential for derivatization, making it a valuable building block in the synthesis of more complex chemical entities.[2]

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent and efficient synthetic strategy. The primary disconnection can be made at the C-N bond of the propylamino group, leading back to a key intermediate: 2-chloropyrimidine-5-carbaldehyde. This chloro-substituted pyrimidine is an ideal precursor due to the susceptibility of the chlorine atom to nucleophilic aromatic substitution (SNAr).

The second key disconnection involves the formyl group at the C5 position, which can be introduced via an electrophilic formylation reaction, such as the Vilsmeier-Haack reaction, on a suitable pyrimidine precursor. This leads to a two-step synthesis starting from a readily available pyrimidine derivative.

Synthesis Pathway Overview

The proposed synthesis pathway is a two-step process commencing with the formylation of a 2-substituted pyrimidine, followed by a nucleophilic aromatic substitution to introduce the propylamino group.

Caption: Proposed two-step synthesis pathway for this compound.

Step 1: Vilsmeier-Haack Formylation of 2-Chloropyrimidine

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] In this initial step, 2-chloropyrimidine is treated with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl3) and a suitable formamide, typically N,N-dimethylformamide (DMF).[6]

Mechanistic Insights

The reaction proceeds through the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4][6] This electrophile then attacks the electron-rich C5 position of the pyrimidine ring. The pyrimidine ring, although a π-deficient system, is activated towards electrophilic attack at the C5 position. The subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Caption: Mechanism of the Vilsmeier-Haack formylation of 2-chloropyrimidine.

Experimental Protocol

Materials:

-

2-Chloropyrimidine

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ice bath

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloropyrimidine (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford 2-chloropyrimidine-5-carbaldehyde.

Expected Outcome: 2-chloropyrimidine-5-carbaldehyde is expected as a solid.[7]

| Parameter | Value |

| Molecular Formula | C5H3ClN2O |

| Molecular Weight | 142.54 g/mol |

| Appearance | White to off-white solid |

Step 2: Nucleophilic Aromatic Substitution with n-Propylamine

The second and final step of the synthesis involves the reaction of the intermediate, 2-chloropyrimidine-5-carbaldehyde, with n-propylamine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the propylamine acts as the nucleophile, displacing the chloride ion from the pyrimidine ring. The electron-withdrawing nature of the pyrimidine nitrogens and the aldehyde group facilitates this substitution.

Mechanistic Insights

The SNAr mechanism involves the initial attack of the nucleophile (n-propylamine) on the carbon atom bearing the leaving group (chlorine). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The departure of the chloride ion then restores the aromaticity of the pyrimidine ring, yielding the final product.

Caption: Mechanism of the nucleophilic aromatic substitution reaction.

Experimental Protocol

Materials:

-

2-Chloropyrimidine-5-carbaldehyde

-

n-Propylamine

-

Triethylamine (TEA) or Potassium Carbonate (K2CO3)

-

Ethanol or Acetonitrile

-

Reflux condenser

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2-chloropyrimidine-5-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

-

Add n-propylamine (1.2 eq) to the solution.

-

Add a base, such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq), to act as a scavenger for the HCl generated during the reaction.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solid precipitate has formed, filter the product and wash it with cold solvent.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure this compound.

Expected Outcome: The final product, this compound, is expected to be a solid.[8]

| Parameter | Value |

| Molecular Formula | C8H11N3O |

| Molecular Weight | 165.19 g/mol |

| Appearance | Solid |

| CAS Number | 959238-95-0 |

Characterization and Purity Assessment

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the molecular structure and the presence of all expected protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O of the aldehyde and the N-H of the secondary amine.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Considerations

-

Phosphorus oxychloride (POCl3) is highly corrosive and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

2-Chloropyrimidine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[7] Avoid contact and use appropriate PPE.

-

n-Propylamine is a flammable and corrosive liquid. Handle it in a fume hood away from ignition sources.

-

Always perform reactions in a well-ventilated area.

Conclusion

This technical guide outlines a robust and efficient two-step synthesis of this compound. The pathway leverages a reliable Vilsmeier-Haack formylation followed by a clean nucleophilic aromatic substitution. The provided experimental protocols are based on established chemical principles and offer a solid foundation for the successful synthesis of this valuable heterocyclic building block. Careful execution of these steps, coupled with rigorous purification and characterization, will yield the target compound in good purity, ready for its application in further research and development endeavors.

References

-

MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at: [Link].

- Google Patents. EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives.

-

PubChem. 2-Chloropyrimidine-5-carbaldehyde. Available at: [Link].

-

Indian Academy of Sciences. One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Available at: [Link].

-

ACS Publications. Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry. Available at: [Link].

-

MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Available at: [Link].

-

Wikipedia. Vilsmeier–Haack reaction. Available at: [Link].

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link].

-

PubMed. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Available at: [Link].

-

ResearchGate. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link].

-

Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link].

-

NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link].

-

YouTube. Synthesis of Pyrimidine and Its Derivatives. Available at: [Link].

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. chemimpex.com [chemimpex.com]

- 3. youtube.com [youtube.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. 2-Chloropyrimidine-5-carbaldehyde | C5H3ClN2O | CID 21698350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Propylamino)pyrimidine-5-carbaldehyde

Introduction: The Critical Role of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, a molecule's therapeutic potential is inextricably linked to its physicochemical properties. These fundamental characteristics govern a compound's behavior within biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with the intended target.[1][2] A comprehensive understanding of properties such as lipophilicity, solubility, ionization state (pKa), and molecular size is therefore not merely an academic exercise but a cornerstone of designing safe and efficacious medicines.[3][4] Neglecting this crucial early-stage characterization often leads to costly late-stage failures and attrition in the development pipeline.[1]

This technical guide provides an in-depth analysis of the core physicochemical properties of 2-(Propylamino)pyrimidine-5-carbaldehyde, a heterocyclic compound featuring a pyrimidine scaffold. Pyrimidine derivatives are of significant interest to medicinal chemists due to their prevalence in biologically active molecules and a wide spectrum of pharmacological activities.[5] This document is intended for researchers, scientists, and drug development professionals, offering both a summary of known and predicted properties and a practical guide to their experimental determination.

Molecular and Structural Attributes

The foundational step in characterizing any compound is to define its precise molecular structure and composition. This compound is identified by the Chemical Abstracts Service (CAS) number 959238-95-0.[6] Its structure consists of a central pyrimidine ring substituted at the 2-position with a propylamine group and at the 5-position with a carbaldehyde (formyl) group.

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 959238-95-0 | [6][7] |

| Molecular Formula | C₈H₁₁N₃O | [7] |

| Molecular Weight | 165.19 g/mol | [7] |

| Canonical SMILES | CCCNc1nccc(n1)C=O | [6] |

Predicted Physicochemical Properties and Their Implications

While extensive experimental data for this specific molecule is not widely published, a robust profile can be generated using well-validated computational models. These predictions are invaluable for initial assessment and for guiding experimental design.

| Parameter | Predicted Value | Implication in Drug Discovery |

| XLogP3-AA | 0.9 | Indicates a favorable balance between lipophilicity and hydrophilicity, suggesting potential for good membrane permeability without excessive non-specific binding.[7] |

| Topological Polar Surface Area (TPSA) | 54.9 Ų | A TPSA below 140 Ų is generally associated with good cell permeability. This value suggests the molecule is likely to cross biological membranes.[7][8] |

| Hydrogen Bond Donors | 1 | The secondary amine (-NH-) can donate a hydrogen bond, contributing to interactions with biological targets and to aqueous solubility.[7] |

| Hydrogen Bond Acceptors | 4 | The three nitrogen atoms in the pyrimidine ring and the carbonyl oxygen act as hydrogen bond acceptors, enhancing aqueous solubility.[7] |

| Rotatable Bond Count | 4 | A low number of rotatable bonds (<10) is generally favorable for good oral bioavailability and binding affinity, as it reduces the entropic penalty upon binding.[7] |

The interplay of these properties is critical. The predicted LogP value of 0.9 suggests that the molecule is not overly lipophilic, which can mitigate issues like poor solubility and high metabolic clearance.[4] This is balanced by a TPSA of 54.9 Ų, which is well within the range for compounds expected to have good oral absorption.[8]

Caption: Relationship between physicochemical properties and ADME profile.

Methodologies for Experimental Characterization

To move beyond computational predictions, rigorous experimental validation is essential. The following section outlines standard, robust protocols for determining the key physicochemical properties of novel compounds like this compound.

Lipophilicity Determination (LogP/LogD)

Lipophilicity is a critical determinant of a drug's permeability, solubility, and off-target effects. It is typically measured as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.[4]

Protocol: Shake-Flask Method for LogP Determination (OECD Guideline 107)

-

Preparation: Prepare a mutually saturated solution of n-octanol and water (or a relevant buffer, e.g., pH 7.4 phosphate buffer for LogD).

-

Dissolution: Accurately weigh and dissolve a small amount of this compound in the aqueous phase.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol. Vigorously shake the mixture in a sealed vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 24 hours).

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the aqueous and organic phases.

-

Quantification: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate LogP (or LogD) using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous])

Caption: Experimental workflow for LogP determination via shake-flask method.

Aqueous Solubility

Solubility is paramount for ensuring that a drug can be absorbed from the gastrointestinal tract and achieve a therapeutic concentration in the bloodstream.[9]

Protocol: High-Throughput Kinetic Solubility Assay

-

Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

-

Dispensing: In a 96-well microplate, dispense a small volume (e.g., 1-2 µL) of the DMSO stock into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Precipitation: Shake the plate for a set period (e.g., 1-2 hours) at room temperature to allow for precipitation of the compound that is in excess of its solubility limit.

-

Filtration: Filter the plate to remove any precipitated solid.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a method like HPLC-UV or Liquid Chromatography-Mass Spectrometry (LC-MS), by comparing against a calibration curve.

Ionization Constant (pKa) Determination

The pKa value dictates the charge state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding.[9] The pyrimidine nitrogens and the secondary amine are expected to have distinct pKa values.

Protocol: Potentiometric Titration

-

Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).

-

Titration: While monitoring the pH with a calibrated electrode, incrementally add a standardized solution of acid (e.g., HCl) or base (e.g., NaOH).

-

Data Acquisition: Record the pH value after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region (the flattest part of the curve), which corresponds to the point where half of the functional group has been ionized. Specialized software is used to calculate the precise pKa value from the titration curve.

Expected Spectral Characteristics

While specific spectra are not publicly available, the structure of this compound allows for the prediction of key signals in various spectroscopic analyses.

-

¹H NMR: Expected signals would include a singlet for the aldehyde proton (~9-10 ppm), distinct aromatic protons on the pyrimidine ring, and signals corresponding to the propyl chain (triplets and a sextet for the -CH₂-CH₂-CH₃ groups). The N-H proton of the amine would likely appear as a broad singlet.

-

¹³C NMR: The spectrum should show a characteristic signal for the aldehyde carbonyl carbon (~190 ppm), distinct aromatic carbons in the pyrimidine ring, and three signals for the propyl group carbons.

-

FT-IR: Key vibrational bands would be expected for the N-H stretch of the secondary amine (~3300-3500 cm⁻¹), C-H stretches, a strong C=O stretch for the aldehyde (~1700 cm⁻¹), and C=N/C=C stretching vibrations from the pyrimidine ring (~1500-1650 cm⁻¹).[10]

Conclusion

This compound presents a physicochemical profile that is promising from a drug discovery perspective. Its computationally predicted properties, including a balanced lipophilicity (XLogP3-AA ≈ 0.9) and a favorable polar surface area (TPSA ≈ 54.9 Ų), suggest a good potential for oral bioavailability.[7] However, these predictions require rigorous experimental validation. The methodologies detailed in this guide provide a clear and authoritative framework for researchers to accurately determine the solubility, lipophilicity, and ionization constant of this and other novel chemical entities. Such empirical data is indispensable for building robust structure-activity relationships (SAR) and for making informed decisions in the progression of a drug discovery project.

References

- Verma, S., et al. (2015). Importance of Physicochemical Properties In Drug Discovery. Journal of Pharmaceutical Sciences and Research, 7(2), 89-93.

- Gleeson, M. P., et al. (2011). The role of physicochemical properties in modern drug discovery. Nature Reviews Drug Discovery, 10(3), 197-208.

- Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes.

- Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- WuXi AppTec DMPK. (n.d.). Physicochemical Property Study.

- Guidechem. (n.d.). This compound 959238-95-0 wiki.

- SynHet. (n.d.). This compound.

- Mansouri, K., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing.

- Chem-Impex. (n.d.). 2-(Propylthio)pyrimidine-5-carbaldehyde.

- Bharate, S. S., et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(4), 270-279.

- ResearchGate. (2019). Rapid experimental measurements of physicochemical properties to inform models and testing.

- BLD Pharm. (n.d.). 959238-95-0|this compound.

- Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. In The Comprehensive Medicinal Chemistry Review.

- MedCrave. (2018).

- MDPI. (2021). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles.

- National Institutes of Health. (2022).

- ResearchGate. (n.d.).

- National Institutes of Health. (n.d.). Pyrimidine-2-carbaldehyde. PubChem CID 13751953.

- Santa Cruz Biotechnology. (n.d.). 2-Propyl-pyrimidine-5-carbaldehyde.

- Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition.

- Google Patents. (n.d.).

- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum.

- Revue Roumaine de Chimie. (n.d.).

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. This compound [synhet.com]

- 7. Page loading... [wap.guidechem.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. ijirset.com [ijirset.com]

A Comprehensive Technical Guide to 2-(Propylamino)pyrimidine-5-carbaldehyde (CAS No. 959238-95-0)

Introduction

Overview of Pyrimidine Scaffolds in Medicinal Chemistry and Drug Discovery

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. As an integral component of the nucleobases cytosine, thymine, and uracil, pyrimidines are fundamental to the structure of DNA and RNA. This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of novel therapeutic agents. The versatility of the pyrimidine ring allows for a diverse range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Consequently, pyrimidine-based compounds have found broad therapeutic applications, including as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][2]

Introduction to 2-(Propylamino)pyrimidine-5-carbaldehyde: A Key Building Block

This compound is a substituted pyrimidine that serves as a valuable intermediate in organic synthesis. Its structure incorporates a 2-aminopyrimidine moiety, a common pharmacophore, and a reactive aldehyde group at the 5-position. This aldehyde functionality is particularly useful for further chemical transformations, making this compound a versatile building block for the synthesis of more complex molecules with potential biological activity.[3][4][5] The propylamino group at the 2-position can modulate the electronic properties and lipophilicity of the molecule, which can be crucial for its interaction with biological targets.

Scope and Purpose of the Guide

This technical guide provides a comprehensive overview of this compound (CAS No. 959238-95-0) for researchers, scientists, and drug development professionals. It covers the physicochemical properties, a detailed proposed synthetic route with mechanistic insights, predicted spectroscopic data for characterization, potential applications in research and development, and essential safety and handling information. Given the limited availability of specific experimental data in the public domain, this guide leverages established chemical principles and data from analogous compounds to provide a robust and practical resource.

Physicochemical and Structural Properties

Chemical Identity and Nomenclature

-

Systematic Name: this compound

-

Synonyms: 2-(Propylamino)-5-pyrimidinecarboxaldehyde[6]

-

CAS Number: 959238-95-0[6]

-

Molecular Formula: C₈H₁₁N₃O[6]

-

Molecular Weight: 165.19 g/mol [6]

Tabulated Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 165.19 g/mol | [6] |

| Molecular Formula | C₈H₁₁N₃O | [6] |

| Appearance | Solid (predicted) | [7] |

| Topological Polar Surface Area | 54.9 Ų | [6] |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 4 | [6][8] |

| Rotatable Bond Count | 4 | [6][8] |

Structural Elucidation and Key Features

The structure of this compound is characterized by a pyrimidine ring substituted at the 2-position with a propylamino group and at the 5-position with a carbaldehyde group.

Caption: 2D structure of this compound.

Synthesis and Purification

Retrosynthetic Analysis and Proposed Synthetic Strategy

A plausible synthetic route for this compound involves a two-step process: first, the synthesis of the 2-(propylamino)pyrimidine precursor, followed by the formylation of the pyrimidine ring.

Caption: Retrosynthetic analysis of the target molecule.

Part A: Synthesis of the Precursor: 2-(Propylamino)pyrimidine

The synthesis of 2-(propylamino)pyrimidine can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this approach, 2-chloropyrimidine is treated with propylamine. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the chlorine atom for nucleophilic displacement by the amine.

-

Reaction Setup: To a solution of 2-chloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add propylamine (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq).

-

Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Final Purification: The crude 2-(propylamino)pyrimidine can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part B: Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10] The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (typically dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[9] The electron-donating propylamino group at the 2-position of the pyrimidine ring activates the 5-position for electrophilic substitution by the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[11]

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.5 eq) in anhydrous dichloromethane (DCM) to 0 °C. Add anhydrous dimethylformamide (DMF, 2.0 eq) dropwise with stirring, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Addition of Substrate: Dissolve 2-(propylamino)pyrimidine (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Hydrolysis: After the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.

Overall Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target molecule.

Spectroscopic and Analytical Characterization

While specific experimental spectra for this compound are not widely published, the expected spectral data can be predicted based on the analysis of its structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Aldehyde Proton (-CHO): A singlet in the region of δ 9.5-10.0 ppm.

-

Pyrimidine Ring Protons: Two singlets or doublets in the aromatic region, likely around δ 8.5-9.0 ppm.

-

Propylamino Group Protons:

-

A triplet corresponding to the -CH₂- group attached to the nitrogen at around δ 3.4-3.6 ppm.

-

A sextet for the middle -CH₂- group at approximately δ 1.6-1.8 ppm.

-

A triplet for the terminal -CH₃ group at around δ 0.9-1.0 ppm.

-

-

NH Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.

-

Aldehyde Carbonyl Carbon: A signal in the range of δ 185-195 ppm.

-

Pyrimidine Ring Carbons: Signals in the aromatic region (δ 110-165 ppm). The carbon attached to the aldehyde group (C5) and the carbon attached to the amino group (C2) will be significantly deshielded.

-

Propylamino Group Carbons:

-

-CH₂- attached to nitrogen: ~δ 45-50 ppm.

-

Middle -CH₂-: ~δ 20-25 ppm.

-

Terminal -CH₃: ~δ 10-15 ppm.

-

Infrared (IR) Spectroscopy

-

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹.

-

C-H Stretch (aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Medium to strong bands in the region of 2850-2960 cm⁻¹.

-

C=O Stretch (aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.[5]

-

C=N and C=C Stretch (pyrimidine ring): Multiple bands in the 1400-1600 cm⁻¹ region.[12]

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 165.

-

Fragmentation: Common fragmentation pathways for such molecules would involve the loss of the propyl group, the aldehyde group, or parts of the pyrimidine ring.[1][13]

Summary of Predicted Spectroscopic Data

| Technique | Predicted Chemical Shift / Absorption Band |

| ¹H NMR | δ 9.5-10.0 (s, 1H, CHO), 8.5-9.0 (m, 2H, pyrimidine-H), 3.4-3.6 (t, 2H, N-CH₂), 1.6-1.8 (sext, 2H, -CH₂-), 0.9-1.0 (t, 3H, -CH₃) |

| ¹³C NMR | δ 185-195 (CHO), 110-165 (pyrimidine carbons), 45-50 (N-CH₂), 20-25 (-CH₂-), 10-15 (-CH₃) |

| IR (cm⁻¹) | 3300-3400 (N-H), 2850-2960 (C-H aliphatic), 1680-1700 (C=O aldehyde), 1400-1600 (C=N, C=C) |

| MS (m/z) | 165 (M⁺) |

Applications in Research and Drug Development

The Role as a Versatile Intermediate in the Synthesis of Bioactive Molecules

This compound is a valuable intermediate for the synthesis of a wide range of more complex molecules. The aldehyde group can undergo various reactions such as oxidation, reduction, Wittig reactions, and reductive amination, allowing for the introduction of diverse functional groups at the 5-position of the pyrimidine ring.

Potential Therapeutic Areas based on the Pyrimidine Core

The 2-aminopyrimidine scaffold is present in numerous approved drugs and clinical candidates.[1] Therefore, derivatives of this compound have the potential to be explored for various therapeutic applications, including:

-

Oncology: As inhibitors of kinases and other enzymes involved in cell proliferation and survival.

-

Inflammation: As modulators of inflammatory pathways.

-

Infectious Diseases: As potential antibacterial or antiviral agents.

Use in the Development of Agrochemicals

Pyrimidine derivatives are also utilized in the agrochemical industry as herbicides, fungicides, and insecticides.[3] The structural features of this compound make it a suitable starting material for the synthesis of novel crop protection agents.

Logical Flow Diagram of its Application in a Drug Discovery Cascade

Caption: Role in a typical drug discovery workflow.

Safety, Handling, and Storage

The following safety information is based on data for analogous compounds such as 2-aminopyrimidine-5-carboxaldehyde and should be used as a guideline.[14][15][16] A specific Safety Data Sheet (SDS) for this compound should be consulted when available.

Hazard Identification

-

Acute Toxicity: May be harmful if swallowed or inhaled.[14]

-

Skin Corrosion/Irritation: May cause skin irritation.[14]

-

Eye Damage/Irritation: May cause serious eye irritation.[14]

-

Respiratory Sensitization: May cause respiratory irritation.[7]

Recommended Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]

-

Skin Protection: Wear nitrile or other suitable chemical-resistant gloves. Wear a lab coat.[14]

-

Respiratory Protection: If working with fine powders or in a poorly ventilated area, use a NIOSH-approved respirator.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[14]

Storage and Stability Recommendations

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[15]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[15]

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.

Conclusion and Future Perspectives

This compound is a strategically important building block for the synthesis of a wide array of more complex molecules. Its combination of a privileged 2-aminopyrimidine scaffold and a versatile aldehyde handle makes it a valuable tool for researchers in medicinal chemistry and materials science. While detailed experimental data for this specific compound remains limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles. Future research involving this compound will likely focus on its incorporation into novel molecular frameworks to explore their potential as therapeutic agents, agrochemicals, and functional materials.

References

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

-

ResearchGate. IR spectra of 2-pyridinecarboxaldehyde and Schiff-base ligand L 2 . Available from: [Link]

-

MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Available from: [Link]

- Google Patents. Preparation method of 2-amino pyrimidine.

-

ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Available from: [Link]

-

International Journal of Chemical and Technical Research. Mass spectral fragmentation modes of pyrimidine derivatives. Available from: [Link]

-

MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Available from: [Link]

-

ResearchGate. Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines. Available from: [Link]

-

Supporting Information. Available from: [Link]

-

ResearchGate. Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

PubMed. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Available from: [Link]

-

ResearchGate. Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Available from: [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

-

IR Spectroscopy. Available from: [Link]

-

ResearchGate. ¹⁵N‐NMR chemical shift values of pyrimidinyl guanidine 5 a based on... Available from: [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Available from: [Link]

-

PubMed Central. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Available from: [Link]

-

Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Available from: [Link]

-

MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link]

-

ResearchGate. Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Available from: [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Page loading... [wap.guidechem.com]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. mdpi.com [mdpi.com]

- 11. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 12. ijirset.com [ijirset.com]

- 13. article.sapub.org [article.sapub.org]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. echemi.com [echemi.com]

Spectroscopic Characterization of 2-(Propylamino)pyrimidine-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Propylamino)pyrimidine-5-carbaldehyde is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of numerous biologically active compounds, and the presence of the propylamino and carbaldehyde functionalities offers opportunities for further chemical modification and structure-activity relationship (SAR) studies. A thorough understanding of the spectroscopic properties of this molecule is fundamental for its unambiguous identification, purity assessment, and the characterization of its downstream products.

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of the spectral data is grounded in the principles of spectroscopic theory and supported by data from related structures. Furthermore, standardized protocols for data acquisition are presented to ensure data reproducibility and integrity.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of the atoms.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the propyl group, the pyrimidine ring, the amino group, and the aldehyde.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) | - | 1H |

| Pyrimidine H-4/H-6 | 8.5 - 8.8 | Singlet (s) | - | 2H |

| NH | 5.0 - 7.0 | Broad Singlet (br s) | - | 1H |

| N-CH₂- | 3.3 - 3.6 | Triplet (t) | 6.5 - 7.5 | 2H |

| -CH₂-CH₃ | 1.5 - 1.8 | Sextet | 7.0 - 8.0 | 2H |

| -CH₃ | 0.9 - 1.1 | Triplet (t) | 7.0 - 8.0 | 3H |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The downfield chemical shift of the aldehyde proton (δ 9.8 - 10.2 ppm) is highly characteristic and results from the deshielding effect of the carbonyl group's magnetic anisotropy. The pyrimidine ring protons are also expected in the downfield region (δ 8.5 - 8.8 ppm) due to the aromatic ring current and the electron-withdrawing nature of the nitrogen atoms. The broadness of the NH proton signal is a result of quadrupole broadening from the adjacent nitrogen and potential chemical exchange. The propyl group should exhibit a classic triplet-sextet-triplet pattern, with the methylene group attached to the nitrogen appearing the most downfield of the three aliphatic signals due to the deshielding effect of the nitrogen atom.[1][2][3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 185 - 195 |

| Pyrimidine C-2 | 160 - 165 |

| Pyrimidine C-4/C-6 | 155 - 160 |

| Pyrimidine C-5 | 115 - 125 |

| N-CH₂- | 40 - 45 |

| -CH₂-CH₃ | 20 - 25 |

| -CH₃ | 10 - 15 |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The aldehyde carbonyl carbon is the most downfield signal in the spectrum. The carbons of the pyrimidine ring will appear in the aromatic region, with their specific shifts influenced by the substituents. The carbon attached to the amino group (C-2) is expected at a distinct chemical shift from the other ring carbons. The aliphatic carbons of the propyl group will be found in the upfield region of the spectrum.[4][5]

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[6]

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Instrument Setup and Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Solvent Lock: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: ~220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Caption: Workflow for NMR spectral analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, C=N, and C=C bonds.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (aldehyde) | 1680 - 1710 | Strong |

| C=N and C=C Stretch (pyrimidine ring) | 1450 - 1650 | Medium to Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Expertise & Experience: Interpreting the IR Spectrum

The presence of a strong absorption band in the region of 1680-1710 cm⁻¹ is a clear indicator of the aldehyde carbonyl group.[7][8] The N-H stretch of the secondary amine will likely appear as a single, medium-intensity peak around 3300-3500 cm⁻¹. The region between 1450 and 1650 cm⁻¹ will contain multiple bands corresponding to the stretching vibrations of the C=N and C=C bonds within the pyrimidine ring.[9] The aliphatic C-H stretching vibrations of the propyl group will be observed just below 3000 cm⁻¹.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to the sample using the ATR press to ensure good contact with the crystal.

-

Data Acquisition: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Caption: Workflow for ATR-IR spectral analysis.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectral Data

Expected Fragmentation Pattern (Electron Ionization - EI):

The fragmentation of substituted pyrimidines is often initiated by the loss of substituents followed by the cleavage of the pyrimidine ring.[11][12][13]

-

Molecular Ion (M⁺˙): The molecular ion peak at m/z = 165 should be observable.

-

Loss of Propyl Group: A significant fragment may arise from the cleavage of the C-N bond, leading to the loss of a propyl radical (•C₃H₇), resulting in a fragment at m/z = 122.

-

Loss of Aldehyde Group: Fragmentation involving the loss of the formyl radical (•CHO) would produce a fragment at m/z = 136.

-

Ring Cleavage: Subsequent fragmentation of the pyrimidine ring can lead to a variety of smaller, characteristic ions.

Experimental Protocol for MS Data Acquisition (EI-MS)

Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule.[12]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

Caption: Workflow for EI-MS analysis.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive characterization of this compound. By understanding the expected spectral data and employing standardized acquisition protocols, researchers can confidently identify and assess the purity of this compound, facilitating its use in drug discovery and development programs. The correlation of the predicted spectral features with the molecular structure provides a robust framework for the quality control and further chemical investigation of this and related pyrimidine derivatives.

References

-

Ali, T. E., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Retrieved from [Link]

-

Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576. [Link]

-

Jamoulle, J. C., L'abbé, G., & M'Halla, F. (1984). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 62(10), 2099-2102. [Link]

-

IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.). Retrieved from [Link]

-

Reva, I., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 744-747, 337-349. [Link]

-

FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]

-

1H NMR: Novice Level, Spectrum 8. (n.d.). Retrieved from [Link]

-

Argyropoulos, D., et al. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. Retrieved from [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Chemical shifts. (n.d.). Retrieved from [Link]

-

Rios-Lugo, M. J., et al. (2018). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 23(7), 1735. [Link]

-

The molecular structure of pyrimidine (a), its corresponding 13C and.... (n.d.). ResearchGate. Retrieved from [Link]

-

Abdel-Aziz, M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4930. [Link]

-

PubChem. (n.d.). 2-Propylpyrimidine-5-carbaldehyde. Retrieved from [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

-

Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

-

Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

-

El-Sayed, N. N. E., et al. (2020). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 10(52), 31257-31272. [Link]

-

PubChem. (n.d.). 2-(2-Methoxypropyl)pyrimidine-5-carbaldehyde. Retrieved from [Link]

-

Zhidkova, E. M., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6599. [Link]

-

1H-Pyrrole-2-carboxaldehyde, 5-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. web.pdx.edu [web.pdx.edu]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 10. Page loading... [wap.guidechem.com]

- 11. article.sapub.org [article.sapub.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sphinxsai.com [sphinxsai.com]

Unveiling the Therapeutic Potential of 2-(Propylamino)pyrimidine-5-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Foreword: The Pyrimidine Scaffold - A Cornerstone of Medicinal Chemistry

The pyrimidine nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3][4][5][6][7][8] Its presence in the fundamental building blocks of life, the nucleobases of DNA and RNA, provides a unique starting point for the design of molecules that can modulate biological processes with high specificity and efficacy.[9][10][11] From anticancer and antimicrobial to anti-inflammatory and enzyme inhibitory activities, pyrimidine derivatives have demonstrated significant therapeutic promise.[12][13][14][15][16][17][18] This guide focuses on a specific, yet promising, member of this family: 2-(Propylamino)pyrimidine-5-carbaldehyde. While direct biological data on this compound is nascent, this document will extrapolate from the vast body of research on analogous structures to illuminate its potential biological activities and provide a comprehensive roadmap for its investigation.

Molecular Profile of this compound

A foundational understanding of the subject molecule's physicochemical properties is paramount for any subsequent biological evaluation.

| Property | Value | Reference |

| IUPAC Name | This compound | [19] |

| CAS Number | 959238-95-0 | [19] |

| Molecular Formula | C8H11N3O | [20] |

| Molecular Weight | 165.19 g/mol | [20] |

| Canonical SMILES | CCCNCC1=NC=NC=C1C=O | [19] |

The structure, featuring a 2-aminopyrimidine core substituted with a propylamino group at the 2-position and a carbaldehyde group at the 5-position, presents several key features for potential biological interactions. The pyrimidine ring itself is a known pharmacophore, while the propylamino group can influence lipophilicity and receptor binding. The reactive carbaldehyde group offers a handle for further synthetic modification or potential covalent interactions with biological targets.

Postulated Biological Activities and Mechanistic Rationale

Based on extensive literature on structurally related pyrimidine derivatives, we can hypothesize several promising avenues for the biological activity of this compound.

Anticancer Potential

The pyrimidine scaffold is a well-established framework for the development of anticancer agents.[2][9][10][13][14] Many pyrimidine derivatives exert their cytotoxic effects through various mechanisms, including:

-

Inhibition of Protein Kinases: Many pyrimidine derivatives act as potent inhibitors of protein kinases, which are crucial enzymes controlling cell growth, differentiation, and survival.[13] The 2-aminopyrimidine moiety is a key structural feature in several approved kinase inhibitors.[11][16][21]

-

Interference with Nucleic Acid Synthesis: As bioisosteres of purines, pyrimidine derivatives can interfere with the synthesis of DNA and RNA, leading to the arrest of cell proliferation in rapidly dividing cancer cells.[9][10][13]

-

Induction of Apoptosis: Disruption of key cellular pathways by pyrimidine-based compounds can trigger programmed cell death, or apoptosis, in cancer cells.

A proposed mechanism of action for pyrimidine derivatives as anticancer agents often involves the inhibition of critical signaling pathways, such as the VEGFR-2 pathway, which is crucial for tumor angiogenesis.[22]

Caption: Proposed inhibition of the VEGFR-2 signaling pathway.

Antimicrobial Activity

Pyrimidine derivatives have demonstrated significant activity against a wide range of microbial pathogens, including bacteria and fungi.[1][3][12][15][23][24] The structural similarity of pyrimidines to nucleic acid bases makes them attractive candidates for interfering with microbial DNA and RNA synthesis.[3] The presence of the 2-aminopyrimidine core is a common feature in many synthetic antimicrobial agents.[15]

The mechanism of antimicrobial action can vary, but often involves:

-

Inhibition of essential enzymes: Pyrimidine derivatives can inhibit microbial enzymes that are vital for survival.

-

Disruption of cell wall synthesis: Some compounds may interfere with the formation of the microbial cell wall, leading to cell lysis.

-

Interference with nucleic acid and protein synthesis: As mentioned, this is a primary mode of action for many pyrimidine-based antimicrobials.

Anti-inflammatory Effects

Certain pyrimidine derivatives have been shown to possess anti-inflammatory properties.[12] The mechanism of action is often associated with the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins.[18] By inhibiting COX enzymes, these compounds can reduce inflammation and pain.

Enzyme Inhibition

The potential for this compound to act as an enzyme inhibitor is a significant area for investigation. For instance, various pyrimidine derivatives have been identified as inhibitors of enzymes like β-glucuronidase, which is implicated in conditions such as colon cancer.[16][25] The aldehyde functionality, in particular, could potentially form covalent bonds with active site residues of target enzymes, leading to irreversible inhibition. Salt-inducible kinases (SIKs) are another class of enzymes that have been shown to be inhibited by pyrimidine-5-carboxamide derivatives, suggesting a potential role in treating inflammatory diseases.[26]

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities, a structured experimental approach is essential. The following protocols provide a robust framework for the initial screening and characterization of this compound.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic effects of the compound on various cancer cell lines.

Protocol: MTT Assay

-

Cell Culture: Culture human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).[22]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT assay to assess cytotoxicity.

Antimicrobial Susceptibility Testing

Objective: To evaluate the antibacterial and antifungal activity of the compound.

Protocol: Broth Microdilution Method

-

Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) according to CLSI guidelines.

-

Compound Dilution: Serially dilute the compound in a 96-well microtiter plate using appropriate broth medium to achieve a range of concentrations.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay

Objective: To assess the inhibitory activity of the compound against a specific enzyme target (e.g., VEGFR-2, β-glucuronidase).

Protocol: VEGFR-2 Kinase Assay (Example)

-

Assay Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase. A commercially available ELISA kit can be used for this purpose.[22]

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions, including the kinase, substrate, ATP, and detection antibodies.

-

Compound Incubation: Add varying concentrations of this compound to the wells of the assay plate.

-

Kinase Reaction: Initiate the kinase reaction by adding VEGFR-2 and ATP to the wells. Incubate for the recommended time and temperature to allow for phosphorylation.

-

Detection: Stop the reaction and perform the ELISA steps as per the kit protocol. This typically involves adding a detection antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) and a substrate that produces a colorimetric or fluorescent signal.

-

Signal Measurement: Measure the signal using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Concluding Remarks and Future Directions

This compound represents a molecule of significant interest within the vast and therapeutically rich landscape of pyrimidine chemistry. While this guide has outlined its potential based on the established activities of its structural congeners, empirical validation through the described experimental protocols is the critical next step. The journey from a promising scaffold to a clinically viable drug is arduous, but the foundational insights provided herein offer a clear and scientifically grounded starting point for researchers and drug development professionals. Further investigations should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to assess efficacy and safety in preclinical models. The versatility of the pyrimidine core, coupled with the specific substitutions on this particular molecule, holds the promise of yielding novel therapeutic agents to address unmet medical needs.

References

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. [Link]

-

RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. ResearchGate. [Link]

-

Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. [Link]

-

Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. The Pharma Innovation Journal. [Link]

-

Synthesis and antibacterial properties of pyrimidine derivatives. PubMed. [Link]

-

Review on Antimicrobial Activity of Pyrimidine. ProQuest. [Link]

-

Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. [Link]

-

A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org. [Link]

-

Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. ResearchGate. [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed. [Link]

-

2-Aminopyrimidine: Your Go-To Intermediate for Drug Discovery. DC Fine Chemicals. [Link]

-

Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

-

An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. GSC Biological and Pharmaceutical Sciences. [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH. [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate. [Link]

-

Synthesis and biological activity of some pyrimidine derivatives. Semantic Scholar. [Link]

-

Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. PubMed. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

-

Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH. [Link]

-

Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. [Link]

-

One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences. [Link]

-

[Regulation of enzyme activities involved in pyrimidine synthesis and its application to cancer chemotherapy]. PubMed. [Link]

-

An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

-

Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ResearchGate. [Link]

-

Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia. EMBO Molecular Medicine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. researchgate.net [researchgate.net]

- 7. wjarr.com [wjarr.com]

- 8. researchgate.net [researchgate.net]

- 9. sciensage.info [sciensage.info]

- 10. ijcrt.org [ijcrt.org]

- 11. nbinno.com [nbinno.com]

- 12. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 19. This compound [synhet.com]

- 20. Page loading... [wap.guidechem.com]

- 21. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]

- 25. mdpi.com [mdpi.com]

- 26. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Propylamino)pyrimidine-5-carbaldehyde Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(propylamino)pyrimidine-5-carbaldehyde scaffold represents a privileged core structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and diverse biological activities of its derivatives and analogs. With a primary focus on their role as potent kinase inhibitors, this document delves into the structure-activity relationships (SAR) that govern their efficacy against critical cancer-related targets such as Cyclin-Dependent Kinase 9 (CDK9), FMS-like Tyrosine Kinase 3 (FLT3), and the c-Met/VEGFR-2 signaling axis. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside illustrative diagrams of key signaling pathways, to equip researchers and drug development professionals with the necessary insights for advancing this promising class of compounds.

Introduction: The Pyrimidine Scaffold in Drug Discovery

Pyrimidine, a fundamental heterocyclic aromatic compound, is a cornerstone of numerous biologically vital molecules, including the nucleobases uracil, thymine, and cytosine. This inherent biocompatibility and versatile chemical nature have established the pyrimidine nucleus as a "privileged scaffold" in drug discovery. Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The 2-aminopyrimidine moiety, in particular, is a key feature in several FDA-approved drugs, highlighting its significance in modern therapeutics.

The introduction of a carbaldehyde group at the 5-position of the pyrimidine ring offers a reactive handle for a wide array of chemical modifications, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. The 2-(propylamino) substituent further modulates the electronic and steric properties of the core, influencing its interaction with biological targets. This guide focuses specifically on the this compound core and its analogs, with a particular emphasis on their development as targeted anticancer agents.

Synthesis of the this compound Core and Derivatives